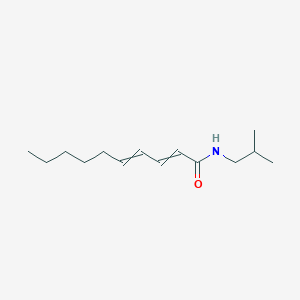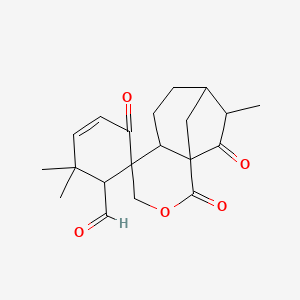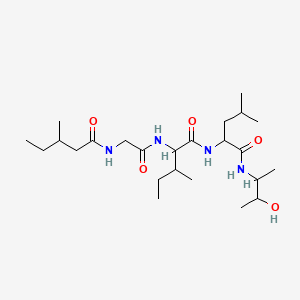
H-Glu-ala-ala-gly-ile-gly-ile-leu-thr-val-OH
Overview
Description
The compound “H-Glu-ala-ala-gly-ile-gly-ile-leu-thr-val-OH” is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes glutamic acid, alanine, glycine, isoleucine, leucine, threonine, and valine, which are all standard amino acids found in proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Glu-ala-ala-gly-ile-gly-ile-leu-thr-val-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that use SPPS. These machines can precisely control the addition of amino acids, ensuring high purity and yield. The process is scalable, allowing for the production of large quantities of peptides for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds in peptides can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis often involves the use of specific enzymes or chemical reagents to introduce mutations.
Major Products
The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of cysteine residues results in the formation of disulfide bonds, which can stabilize the peptide structure.
Scientific Research Applications
Peptides like “H-Glu-ala-ala-gly-ile-gly-ile-leu-thr-val-OH” have numerous applications in scientific research:
Chemistry: Peptides are used as building blocks for the synthesis of more complex molecules and as catalysts in chemical reactions.
Biology: Peptides play essential roles in cell signaling, immune responses, and enzyme activity. They are used to study protein-protein interactions and cellular processes.
Medicine: Peptides are used in drug development for their specificity and low toxicity. They are employed in treatments for cancer, diabetes, and infectious diseases.
Industry: Peptides are used in the development of biomaterials, cosmetics, and as additives in food products.
Mechanism of Action
The mechanism of action of peptides depends on their sequence and structure. Peptides can interact with specific receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses. For example, peptides can bind to G-protein-coupled receptors (GPCRs), leading to the activation of intracellular signaling cascades. The specific molecular targets and pathways involved vary depending on the peptide and its biological function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The uniqueness of “H-Glu-ala-ala-gly-ile-gly-ile-leu-thr-val-OH” lies in its specific sequence of amino acids, which determines its structure and function
Properties
IUPAC Name |
N-[1-(3-hydroxybutan-2-ylamino)-4-methyl-1-oxopentan-2-yl]-3-methyl-2-[[2-(3-methylpentanoylamino)acetyl]amino]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46N4O5/c1-9-15(5)12-20(30)25-13-21(31)28-22(16(6)10-2)24(33)27-19(11-14(3)4)23(32)26-17(7)18(8)29/h14-19,22,29H,9-13H2,1-8H3,(H,25,30)(H,26,32)(H,27,33)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIMTMVYELFFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![hexasodium;(3E)-4-oxo-7-[[(6E)-5-oxo-7-sulfonato-6-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]hydrazinylidene]naphthalen-2-yl]carbamoylamino]-3-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]hydrazinylidene]naphthalene-2-sulfonate](/img/structure/B8235170.png)
![(2Z,4R,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylidene]-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione](/img/structure/B8235182.png)
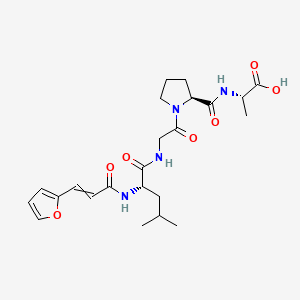
![1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid](/img/structure/B8235194.png)
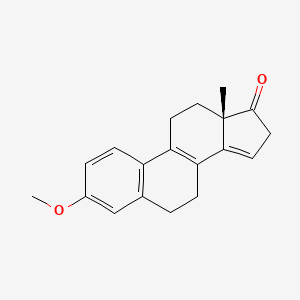
![[[(5R)-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B8235211.png)
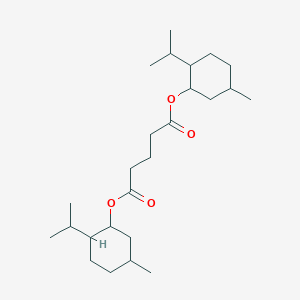
![(11-Acetyloxy-2,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxo-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl acetate](/img/structure/B8235229.png)
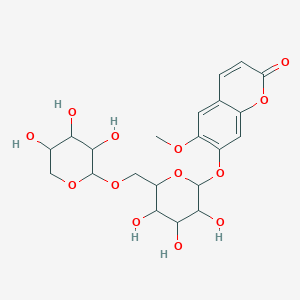
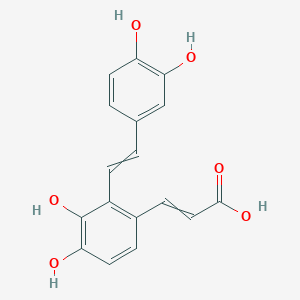
![2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-(5-hydroxy-4-methylpent-3-enyl)-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8235242.png)
![(2',15',17'-trihydroxy-11'-methoxy-3',7',12',14',16',18',22'-heptamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl) acetate](/img/structure/B8235247.png)
